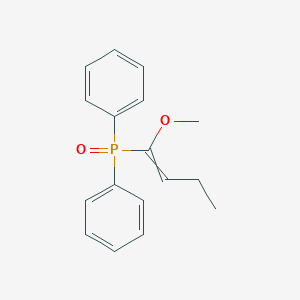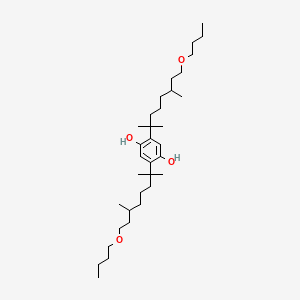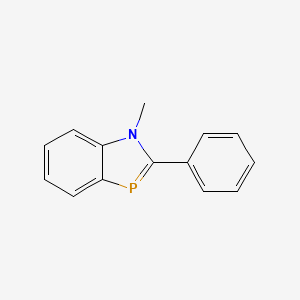
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two chlorinated phenyl rings connected by an ethanone bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenol and 4-chlorophenol.
Formation of Ether Linkage: The phenols are reacted with an appropriate alkylating agent, such as ethyl chloroacetate, under basic conditions to form the ether linkage.
Ketone Formation: The intermediate product is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but lacks the methyl group.
1-(5-Chloro-2-methylphenyl)-2-phenoxyethan-1-one: Similar structure but lacks the chlorine atom on the second phenyl ring.
Uniqueness
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is unique due to the presence of both chlorine and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
86413-74-3 |
|---|---|
Formule moléculaire |
C15H12Cl2O2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-3-12(17)8-14(10)15(18)9-19-13-6-4-11(16)5-7-13/h2-8H,9H2,1H3 |
Clé InChI |
SINNGQLHUMETQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)

![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)


![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)





![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
